3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide
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Overview
Description
3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties
Preparation Methods
The synthesis of 3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-nitroaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.
Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.
Scientific Research Applications
3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other thiourea derivatives and related compounds.
Medicine: Due to its anticancer activity, it is being investigated for potential use in cancer therapy.
Industry: It is used in the production of dyes, elastomers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide involves its interaction with various molecular targets and pathways. In cancer cells, it is believed to inhibit specific enzymes or signaling pathways, leading to cell death. The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial effects .
Comparison with Similar Compounds
3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide can be compared with other thiourea derivatives, such as:
3-chloro-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide: This compound has a methoxy group instead of a nitro group, which may affect its biological activity.
3-chloro-N-[3-({[3-(3-nitrophenyl)acryloyl]carbamothioyl}amino)phenyl]benzamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-10-4-1-3-9(7-10)13(19)17-14(22)16-11-5-2-6-12(8-11)18(20)21/h1-8H,(H2,16,17,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOOREBTLYJHDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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